(2-Bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone
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Overview
Description
(2-Bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone is a chemical compound with the molecular formula C6H6BrClN2OS and a molecular weight of 269.5466 g/mol . This compound is characterized by the presence of bromine, chlorine, and sulfur atoms within its structure, making it a unique entity in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone typically involves the reaction of 2-bromo-6-chloropyridine with a suitable sulfanone precursor under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as dichloromethane or toluene. The reaction temperature is maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature0°C to 25°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature-10°C to 25°C.
Substitution: Nucleophiles such as amines, thiols; reaction temperature0°C to 50°C.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols. Substitution reactions can result in the formation of various substituted pyridine derivatives .
Scientific Research Applications
(2-Bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(6-Chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone: Similar structure but lacks the bromine atom.
(5-Bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone: Similar structure with the bromine atom at a different position.
Uniqueness
(2-Bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H6BrClN2OS |
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Molecular Weight |
269.55 g/mol |
IUPAC Name |
(2-bromo-6-chloropyridin-3-yl)-imino-methyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C6H6BrClN2OS/c1-12(9,11)4-2-3-5(8)10-6(4)7/h2-3,9H,1H3 |
InChI Key |
AYKDPJGUFPOLED-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)C1=C(N=C(C=C1)Cl)Br |
Origin of Product |
United States |
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